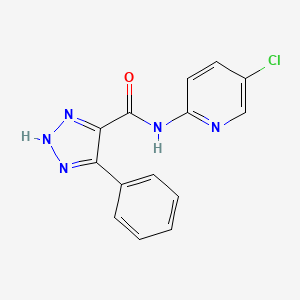

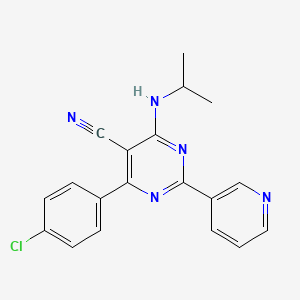

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, also known as CCT251236, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis and Characterization

A study by Modzelewska-Banachiewicz et al. (2012) focused on the experimental and theoretical investigation of the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, producing 1,2,4-triazole-containing alkenoic acid derivatives. These derivatives were analyzed using NMR spectroscopy and X-ray diffraction, providing insights into their structural characteristics and potential for further chemical modifications (Modzelewska-Banachiewicz et al., 2012).

Antimicrobial Activities

Patel and Patel (2015) synthesized a novel series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carbamoyl benzoic acid derivatives, leading to benzamide derivatives with significant antibacterial and antifungal properties. This study suggests the potential of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Anti-inflammatory Applications

Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. The synthesis involved the condensation of carboxamide with aromatic aldehydes, highlighting the therapeutic potential of triazole derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Material Science Applications

Liu, Wang, and Yao (2018) designed and synthesized "dual n-type unit" bipolar host materials by linking pyridine and 1,2,4-triazole for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrated high performance, low turn-on voltages, and efficiency, indicating the potential of triazole derivatives in electronic and photonic devices (Liu, Wang, & Yao, 2018).

Mechanism of Action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is Factor Xa , a serine protease that plays a pivotal role in the blood coagulation cascade . Factor Xa is positioned at the juncture of the intrinsic and extrinsic pathways of the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide acts as a direct, selective, reversible, and competitive inhibitor of human Factor Xa . By inhibiting Factor Xa, the compound prevents thrombin generation without having a direct effect on platelet aggregation . This inhibition of Factor Xa interrupts blood coagulation without disrupting primary hemostasis .

Biochemical Pathways

The compound’s action affects the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . By inhibiting Factor Xa, the compound prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin and ultimately the formation of fibrin clots .

Pharmacokinetics

Similar compounds such as betrixaban, another factor xa inhibitor, have been reported to have a long half-life and low peak-to-trough ratio, leading to a consistent anticoagulant effect over 24 hours . . These properties may provide some insight into the potential pharmacokinetic properties of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.

Result of Action

The primary result of the compound’s action is the prevention of thrombin generation and, consequently, the formation of fibrin clots . This leads to an anticoagulant effect, reducing the risk of venous thromboembolism (VTE), a leading cause of preventable death in hospitalized patients .

Action Environment

The efficacy and stability of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action due to drug-drug interactions. Additionally, patient-specific factors such as age, renal function, and genetic polymorphisms could also influence the compound’s action . .

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-6-7-11(16-8-10)17-14(21)13-12(18-20-19-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKNPVMUPCZAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941170.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)